Naloxone methiodide

Description

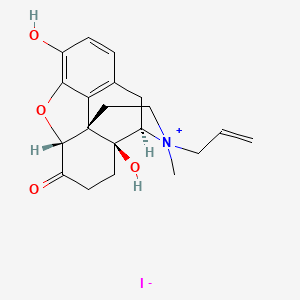

The exact mass of the compound this compound is 469.07501 g/mol and the complexity rating of the compound is 637. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.HI/c1-3-9-21(2)10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12;/h3-5,15,18,24H,1,6-11H2,2H3;1H/t15-,18+,19+,20-,21?;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICONPJDAXITIPI-UXYWFNEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC=C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC=C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93302-47-7 | |

| Record name | Naloxone methiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Naloxone Methiodide: A Peripherally Restricted Opioid Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naloxone methiodide is a quaternary ammonium derivative of the non-selective opioid receptor antagonist, naloxone. Its defining characteristic is a charged nitrogen atom, which significantly restricts its passage across the blood-brain barrier (BBB). This peripheral restriction makes this compound an invaluable tool in pharmacology to delineate the central versus peripheral effects of opioid receptor ligands. As a competitive antagonist, it binds to mu (µ), delta (δ), and kappa (κ) opioid receptors in the periphery, effectively blocking the actions of opioid agonists at these sites without inducing the central nervous system-mediated withdrawal symptoms associated with naloxone. This guide provides a comprehensive overview of the mechanism of action of this compound, including its receptor binding profile, pharmacokinetics, and impact on intracellular signaling. Detailed experimental protocols and visualizations are provided to facilitate its application in research and drug development.

Introduction

The study of opioid pharmacology is often complicated by the widespread distribution of opioid receptors throughout both the central and peripheral nervous systems. Differentiating the centrally mediated analgesic effects from the peripherally mediated side effects, such as constipation and respiratory depression, is a critical aspect of developing safer opioid-based therapeutics. This compound serves as a key pharmacological tool in this endeavor. By selectively blocking peripheral opioid receptors, it allows for the isolation and characterization of the peripheral actions of opioid agonists and antagonists.

Mechanism of Action: Competitive Antagonism in the Periphery

The primary mechanism of action of this compound is competitive antagonism at peripheral opioid receptors.[1] Its molecular structure, featuring a quaternary ammonium group, imparts a permanent positive charge, rendering the molecule highly polar and significantly reducing its lipophilicity. This chemical modification is the basis for its restricted permeability across the blood-brain barrier.[2]

Receptor Binding Profile

This compound binds to all three major opioid receptor subtypes (mu, delta, and kappa), albeit with a lower affinity than its parent compound, naloxone.[3] The binding affinity of naloxone relative to this compound has been determined in mouse brain homogenates, revealing subtype-specific differences.[3]

Data Presentation: Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the binding affinities of naloxone and this compound for the three main opioid receptors. The Ki values for naloxone are derived from various binding assays, and the approximate Ki values for this compound are calculated based on the reported affinity ratios.

| Compound | Receptor Subtype | Ki (nM) - Naloxone | Affinity Ratio (Naloxone:this compound) | Approximate Ki (nM) - this compound |

| Naloxone / this compound | Mu (µ) | ~1-2 | 15:1[3] | ~15-30 |

| Naloxone / this compound | Delta (δ) | ~20-40 | 330:1 | ~6600-13200 |

| Naloxone / this compound | Kappa (κ) | ~10-20 | 6:1 | ~60-120 |

Note: The Ki values for naloxone can vary depending on the experimental conditions. The approximate Ki values for this compound are estimations based on the provided affinity ratios and should be considered as such.

Pharmacokinetics and Peripheral Restriction

Impact on Intracellular Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.

As a competitive antagonist, this compound binds to the opioid receptor but does not induce the conformational change necessary for G-protein activation. Consequently, it does not initiate downstream signaling. Instead, it occupies the receptor binding site, preventing agonists from binding and triggering their effects. This blockade of agonist-induced signaling is the molecular basis of its antagonistic action.

Mandatory Visualization: Signaling Pathway of this compound

Caption: Competitive antagonism of opioid receptor signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate peripheral opioid receptor function.

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for a specific opioid receptor subtype through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

-

Radiolabeled opioid ligand with high affinity for the receptor subtype (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors)

-

This compound

-

Naloxone (for determination of non-specific binding)

-

Binding buffer (50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine

-

Cell harvester

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL binding buffer, 50 µL radioligand (at a concentration near its Kd), 100 µL membrane suspension.

-

Non-specific Binding: 50 µL naloxone (10 µM final concentration), 50 µL radioligand, 100 µL membrane suspension.

-

Competition: 50 µL of varying concentrations of this compound, 50 µL radioligand, 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Assessment of Peripheral Antagonism: Opioid-Induced Respiratory Depression

Objective: To evaluate the ability of this compound to reverse opioid-induced respiratory depression in a murine model.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Morphine sulfate

-

This compound

-

Saline solution (0.9% NaCl)

-

Whole-body plethysmography system

-

Animal scale

Procedure:

-

Acclimation: Acclimate the mice to the whole-body plethysmography chambers for at least 30 minutes daily for 2-3 days prior to the experiment.

-

Baseline Measurement: On the day of the experiment, place the mice in the plethysmography chambers and record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for 15-30 minutes.

-

Opioid Administration: Administer morphine (e.g., 10 mg/kg, intraperitoneally) to induce respiratory depression.

-

Monitoring: Continuously monitor respiratory parameters for 30 minutes post-morphine administration to confirm the onset and stabilization of respiratory depression.

-

Antagonist Administration: Administer this compound (e.g., 10 mg/kg, subcutaneously) or saline (vehicle control).

-

Post-Antagonist Monitoring: Continue to record respiratory parameters for at least 60 minutes to assess the reversal of respiratory depression.

-

Data Analysis: Analyze the changes in respiratory rate, tidal volume, and minute ventilation over time, comparing the effects of this compound to the saline control.

Mandatory Visualization: Experimental Workflow for In Vivo Peripheral Antagonism

Caption: Workflow for assessing peripheral opioid antagonism in vivo.

Conclusion

This compound is an indispensable pharmacological agent for the study of opioid receptor function. Its peripheral restriction allows for the precise dissection of central versus peripheral opioid effects, which is crucial for the development of novel analgesics with improved side-effect profiles. The data and protocols presented in this guide provide a framework for the effective utilization of this compound in both basic and translational research. A thorough understanding of its mechanism of action, binding characteristics, and appropriate experimental application will continue to advance our knowledge of opioid pharmacology and contribute to the development of safer and more effective pain therapies.

References

The Peripherally-Selective Probe: A Technical Guide to Naloxone Methiodide in Research

For Immediate Release

A Deep Dive into the A-to-Z of Naloxone Methiodide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of this compound, a key pharmacological tool used to delineate the peripheral and central effects of opioids. Its unique characteristic—a quaternary ammonium structure that prevents it from crossing the blood-brain barrier—makes it an invaluable asset in opioid research. This document will detail its mechanism of action, summarize key quantitative data from pivotal studies, and provide comprehensive experimental protocols.

Core Concept: Differentiating Central vs. Peripheral Opioid Actions

This compound is a non-selective, competitive opioid receptor antagonist. Unlike its parent compound, naloxone, the addition of a methyl group and its resulting positive charge significantly limits its ability to penetrate the central nervous system (CNS). This peripheral restriction is the cornerstone of its utility in research, allowing scientists to isolate and study the effects of opioids on peripheral tissues and pathways, independent of their well-documented actions within the brain and spinal cord.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of this compound.

Table 1: Opioid Receptor Binding Affinity Ratios (Naloxone vs. This compound) in Mouse Brain Homogenates

| Opioid Receptor Subtype | Binding Affinity Ratio (Naloxone : this compound) |

| Mu (µ) | 15 : 1 |

| Kappa (κ) | 6 : 1 |

| Delta (δ) | 330 : 1 |

Table 2: In Vivo Effects of this compound on Opioid-Induced Respiratory Depression in Rodents

| Opioid Agonist | Animal Model | This compound Dose | Effect on Respiratory Depression | Key Finding |

| Morphine | Mice | 30-100 mg/kg i.p. | Reversal of decreased respiratory rate and increased tidal volume | Demonstrates peripheral contribution to opioid-induced respiratory depression. |

| Methadone | Mice | 30-100 mg/kg i.p. | Reversal of decreased respiratory rate and increased tidal volume | Effective against different opioid agonists. |

| Heroin | Mice | 30-100 mg/kg i.p. | Reversal of respiratory and analgesic effects | Highlights the role of peripheral opioid receptors in heroin's effects. |

| Fentanyl | Rats | 1 mg/kg i.v. (reversal) | Comparable reversal to naloxone without inducing aversive behaviors | Suggests a significant peripheral component to fentanyl-induced respiratory depression. |

Table 3: In Vivo Effects of this compound on Opioid-Induced Analgesia in Rodents (Hot Plate Test)

| Opioid Agonist | Animal Model | This compound Dose | Effect on Analgesia (Hot Plate Latency) | Key Finding |

| Morphine | Mice | Not specified | Reversal of antinociception | Indicates a peripheral component to morphine's analgesic effects. |

Table 4: In Vivo Effects of this compound on Opioid-Induced Gastrointestinal Transit Inhibition in Mice

| Opioid Agonist | This compound Dose | Effect on Gastrointestinal Transit | Key Finding |

| Morphine | 10 mg/kg i.p. | Attenuation of transit inhibition | Demonstrates the role of peripheral opioid receptors in opioid-induced constipation. |

| Fentanyl | 10 mg/kg i.p. | Significant attenuation of transit inhibition | Peripheral opioid antagonism effectively counteracts fentanyl's effects on gut motility. |

| Oxycodone | 10 mg/kg i.p. | Significant attenuation of transit inhibition | Broad applicability in studying peripherally mediated gastrointestinal side effects of opioids. |

Key Experimental Protocols

Below are detailed methodologies for key experiments frequently employing this compound.

Whole-Body Plethysmography for Opioid-Induced Respiratory Depression

Objective: To measure the effect of this compound on respiratory parameters in conscious, unrestrained rodents following opioid administration.

Materials:

-

Whole-body plethysmography chambers (e.g., Buxco or DSI)

-

Opioid agonist (e.g., morphine, fentanyl)

-

This compound

-

Vehicle (e.g., sterile saline)

-

Syringes and needles for injection (intraperitoneal, intravenous, or subcutaneous)

-

Animal scale

Procedure:

-

Acclimation: Place the animal in the plethysmography chamber for a period of at least 30-60 minutes to allow for acclimation to the new environment and to obtain stable baseline respiratory recordings.[1][2]

-

Baseline Recording: Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute), for a defined period (e.g., 15-30 minutes).

-

Opioid Administration: Remove the animal from the chamber, weigh it, and administer the opioid agonist at the desired dose and route.

-

Post-Opioid Recording: Immediately return the animal to the chamber and record the changes in respiratory parameters for a specified duration (e.g., 60-120 minutes) to observe the full extent of respiratory depression.

-

This compound Administration: At the peak of respiratory depression, or at a pre-determined time point, administer this compound or vehicle.

-

Reversal Recording: Continue to record respiratory parameters to assess the reversal of opioid-induced respiratory depression.

-

Data Analysis: Analyze the recorded data to compare respiratory parameters at baseline, post-opioid administration, and post-naloxone methiodide administration.

Hot Plate Test for Analgesia

Objective: To assess the peripheral component of opioid-induced analgesia by evaluating the effect of this compound on the latency of a thermal nociceptive response.

Materials:

-

Hot plate apparatus with adjustable temperature

-

Animal restrainer (e.g., clear cylinder)

-

Opioid agonist

-

This compound

-

Vehicle

-

Timer

-

Animal scale

Procedure:

-

Apparatus Setup: Set the hot plate temperature to a constant, non-injurious noxious level (typically 52-55°C).[3][4]

-

Baseline Latency: Place the animal on the hot plate and start the timer. Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping.[4] Record the latency to the first response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer the opioid agonist, this compound, or vehicle via the desired route.

-

Test Latency: At a predetermined time after drug administration (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency as in the baseline measurement.

-

Data Analysis: Compare the post-drug latencies between treatment groups to determine the effect of this compound on opioid-induced analgesia.

Charcoal Meal Gastrointestinal Transit Assay

Objective: To quantify the effect of this compound on opioid-induced inhibition of gastrointestinal motility.

Materials:

-

Charcoal meal (e.g., 5-10% activated charcoal suspended in 5-10% gum acacia or methylcellulose)

-

Opioid agonist

-

This compound

-

Vehicle

-

Oral gavage needles

-

Dissection tools

-

Ruler

-

Animal scale

Procedure:

-

Fasting: Fast the animals overnight (e.g., 12-18 hours) with free access to water to ensure an empty gastrointestinal tract.

-

Drug Administration: Administer the opioid agonist, this compound, or vehicle.

-

Charcoal Meal Administration: At a specified time after drug administration (e.g., 30 minutes), administer a defined volume of the charcoal meal via oral gavage (e.g., 0.1 mL/10g body weight for mice).

-

Transit Time: After a set period (e.g., 20-30 minutes), humanely euthanize the animal.

-

Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Lay the intestine flat on a surface without stretching and measure its total length. Measure the distance traveled by the charcoal meal from the pyloric sphincter.

-

Data Analysis: Express the gastrointestinal transit as a percentage of the total length of the small intestine: (distance traveled by charcoal / total length of small intestine) x 100. Compare the percentages between treatment groups.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism is the competitive antagonism of peripheral opioid receptors (mu, kappa, and delta). By blocking these receptors, it prevents endogenous and exogenous opioids from exerting their effects on peripheral tissues.

A key area of research illuminated by this compound is the role of peripheral opioid receptors in modulating central functions through afferent signaling pathways. For instance, in opioid-induced respiratory depression, peripheral opioid receptors on sensory neurons, such as those of the vagus nerve, are thought to contribute to the overall depressive effect.

The diagram above illustrates the proposed pathway where peripheral opioid receptor activation contributes to respiratory depression. Opioid agonists activate peripheral receptors, modulating afferent signals to the nucleus of the solitary tract (nTS) in the brainstem. The nTS then relays this information to central respiratory control centers. This compound acts by blocking the initial step at the peripheral opioid receptors, thereby preventing this cascade.

This workflow outlines a typical experimental design using this compound to dissect the peripheral versus central effects of an opioid agonist. By comparing the effects of the opioid alone to its effects in the presence of naloxone (a central and peripheral antagonist) and this compound (a peripheral-only antagonist), researchers can infer the relative contributions of each system.

Conclusion

This compound remains an indispensable tool in opioid research. Its ability to selectively block peripheral opioid receptors provides a clear and reliable method for investigating the complex interplay between the peripheral and central nervous systems in response to opioids. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of opioid pharmacology and the development of safer and more effective therapeutics.

References

An In-depth Technical Guide to Naloxone Methiodide as a Peripheral Opioid Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxone methiodide is a quaternary ammonium derivative of the well-known opioid antagonist, naloxone. This structural modification confers a positive charge, significantly limiting its ability to cross the blood-brain barrier. Consequently, this compound acts as a peripherally restricted opioid antagonist, making it an invaluable tool in both preclinical research and potentially for clinical applications where antagonism of central opioid effects is undesirable. This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of this compound, detailed experimental protocols for its evaluation, and a summary of key quantitative data regarding its efficacy and receptor binding profile. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Core Chemical and Pharmacological Properties

This compound is a nonselective, competitive antagonist at mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] Its primary distinguishing feature is its inability to readily penetrate the blood-brain barrier, a characteristic that confines its antagonistic effects to the peripheral nervous system.[1][2] This peripheral selectivity allows for the investigation and reversal of peripherally mediated opioid effects, such as opioid-induced respiratory depression and constipation, without precipitating central nervous system-mediated withdrawal symptoms.[3][4]

Chemical Properties

| Property | Value |

| Chemical Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-3-(prop-2-en-1-yl)-2,3,4,4a,5,6-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-onium iodide |

| Molecular Formula | C₂₀H₂₄INO₄ |

| Molecular Weight | 469.31 g/mol |

| CAS Number | 93302-47-7 |

| Appearance | White to tan solid |

| Solubility | Soluble in water |

Pharmacodynamics: Receptor Binding Affinities

This compound exhibits differential affinity for the three main opioid receptor subtypes. Compared to its parent compound, naloxone, it has a lower affinity for all three receptors, with a particularly marked decrease in affinity for the delta-opioid receptor.

| Antagonist | Receptor Subtype | Binding Affinity (Ki, nM) | Binding Affinity Ratio (Naloxone:this compound) | Reference |

| Naloxone | Mu (µ) | ~1-2 | 15:1 | |

| Delta (δ) | ~10-20 | 330:1 | ||

| Kappa (κ) | ~5-15 | 6:1 | ||

| This compound | Mu (µ) | - | - | |

| Delta (δ) | - | - | ||

| Kappa (κ) | - | - |

Note: Specific Ki values for this compound were not consistently available across multiple sources in the provided search results. The binding affinity ratio is from a study in mouse brain homogenates.

Key In Vivo Efficacy Data

This compound has been demonstrated to effectively reverse opioid-induced respiratory depression and analgesia in animal models. A key advantage highlighted in multiple studies is its ability to do so without inducing the aversive withdrawal symptoms associated with centrally acting antagonists like naloxone.

Reversal of Opioid-Induced Respiratory Depression

| Opioid Agonist | Animal Model | This compound Dose | Outcome | Reference |

| Morphine | Mouse | Not specified | Reversed respiratory depression | |

| Fentanyl | Rat | Higher dose required for full reversal | Reversed respiratory depression |

Reversal of Opioid-Induced Analgesia

| Opioid Agonist | Animal Model | This compound Dose | Outcome | Reference |

| Morphine | Mouse | Not specified | Reversed antinociception |

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

-

Radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors)

-

This compound

-

Unlabeled naloxone (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells stably expressing the opioid receptor of interest.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, radiolabeled ligand.

-

Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled naloxone.

-

Competition Binding: Cell membranes, radiolabeled ligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Whole-Body Plethysmography for Respiratory Depression in Mice

This protocol describes the use of whole-body plethysmography to assess the ability of this compound to reverse opioid-induced respiratory depression.

Materials:

-

Whole-body plethysmograph system

-

Mice

-

Opioid agonist (e.g., morphine or fentanyl)

-

This compound

-

Saline (vehicle control)

Procedure:

-

Acclimatization: Acclimatize the mice to the plethysmography chambers to reduce stress-induced artifacts in respiratory measurements.

-

Baseline Measurement: Place the mouse in the chamber and record baseline respiratory parameters (e.g., respiratory rate, tidal volume) for a defined period.

-

Opioid Administration: Administer the opioid agonist to induce respiratory depression.

-

Post-Opioid Measurement: Record the respiratory parameters to confirm the induction of respiratory depression.

-

This compound Administration: Administer this compound or vehicle.

-

Reversal Measurement: Continuously record respiratory parameters to assess the reversal of respiratory depression.

-

Data Analysis: Compare the respiratory parameters before and after opioid administration, and after this compound or vehicle administration, to determine the efficacy of this compound in reversing respiratory depression.

Charcoal Meal Gastrointestinal Transit Assay

This protocol is used to evaluate the effect of this compound on opioid-induced constipation by measuring gastrointestinal transit time.

Materials:

-

Mice or rats

-

Opioid agonist (e.g., morphine)

-

This compound

-

Charcoal meal (e.g., 5% charcoal in 10% gum acacia)

-

Saline (vehicle control)

Procedure:

-

Fasting: Fast the animals overnight with free access to water.

-

Drug Administration: Administer the opioid agonist, followed by this compound or vehicle at appropriate time intervals.

-

Charcoal Administration: Administer the charcoal meal orally.

-

Euthanasia and Dissection: After a specific time (e.g., 20-30 minutes), euthanize the animals and carefully dissect the small intestine from the pyloric sphincter to the cecum.

-

Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

-

Data Analysis: Calculate the percentage of the intestine traversed by the charcoal meal. Compare the transit distance in the different treatment groups to assess the effect of this compound on opioid-induced slowing of gastrointestinal transit.

Signaling Pathways and Experimental Workflows

Peripheral Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs). In peripheral neurons, activation by an opioid agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can lead to various downstream effects, including modulation of ion channel activity and reduced neuronal excitability. This compound, as a competitive antagonist, blocks the binding of opioid agonists to the receptor, thereby preventing these downstream signaling events.

References

- 1. researchgate.net [researchgate.net]

- 2. Researchers identify new therapeutic strategy for fentanyl overdose | For the press | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound reverses opioid-induced respiratory depression and analgesia without withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties of Naloxone Methiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxone methiodide is a peripherally restricted opioid antagonist. As a quaternary ammonium salt of naloxone, it possesses a permanent positive charge, which significantly limits its ability to cross the blood-brain barrier. This property makes it an invaluable tool in pharmacological research for differentiating between the central and peripheral effects of opioids. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, solubility, and stability. Detailed experimental protocols and visualizations are provided to support its application in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its core chemical structure is based on the morphinan skeleton, similar to its parent compound, naloxone. The key structural difference is the quaternization of the nitrogen atom with a methyl group, resulting in a methiodide salt.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₄INO₄ | [1][2] |

| Molecular Weight | 469.31 g/mol | [1] |

| CAS Number | 93302-47-7 | |

| Appearance | White to off-white solid | |

| Melting Point | Data not available for this compound. The melting point of naloxone is reported as 177-178 °C and 184 °C. | |

| pKa | A specific experimentally determined pKa for the phenolic hydroxyl group of this compound is not readily available in the literature. Computational prediction software could be used to estimate this value. |

Chemical Structure

Caption: Chemical structure of this compound.

Solubility

This compound exhibits solubility in water and polar organic solvents. Its charged nature enhances its aqueous solubility compared to naloxone.

| Solvent | Solubility | Source(s) |

| Water | >10 mg/mL | |

| DMSO | Soluble | |

| Ethanol | Soluble |

Stability

This compound, as a quaternary ammonium salt, is generally a stable compound. However, like its parent compound naloxone, it may be susceptible to degradation under certain conditions. Stability studies on naloxone have shown it to be relatively stable, with minimal degradation observed even in expired commercial preparations.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at peripheral opioid receptors, with the highest affinity for the µ-opioid receptor. By binding to these receptors, it blocks the effects of endogenous and exogenous opioids in the periphery without affecting the central nervous system.

Opioid receptors are G-protein coupled receptors (GPCRs). The binding of an opioid agonist typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels. As an antagonist, this compound binds to the receptor but does not elicit this downstream signaling cascade. Instead, it prevents agonists from binding and activating the receptor.

Caption: Antagonism of the peripheral µ-opioid receptor signaling pathway by this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from naloxone via a Menschutkin reaction.

Materials:

-

Naloxone

-

Methyl iodide (CH₃I)

-

Anhydrous acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve naloxone in anhydrous acetone in a round-bottom flask under an inert atmosphere.

-

Add a molar excess (typically 1.1 to 1.5 equivalents) of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (reflux) for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

As the reaction proceeds, this compound will precipitate out of the solution as a solid.

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold, anhydrous acetone to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Further purification of this compound can be achieved by recrystallization.

Materials:

-

Crude this compound

-

Suitable solvent system (e.g., ethanol/water, methanol/ether)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Ice bath

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

As the solution cools, pure crystals of this compound will form.

-

To maximize crystal formation, place the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a competitive binding assay to determine the affinity of this compound for the µ-opioid receptor using a radiolabeled ligand such as [³H]-DAMGO.

Materials:

-

Cell membranes expressing µ-opioid receptors (e.g., from CHO or HEK293 cells, or rat brain tissue)

-

[³H]-DAMGO (radioligand)

-

This compound (test compound)

-

Unlabeled naloxone (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes + [³H]-DAMGO + assay buffer.

-

Non-specific Binding: Cell membranes + [³H]-DAMGO + excess unlabeled naloxone.

-

Competition: Cell membranes + [³H]-DAMGO + varying concentrations of this compound.

-

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand displacement assay.

Conclusion

This compound is a critical tool for opioid research, enabling the specific investigation of peripheral opioid receptor function. Its distinct chemical properties, particularly its peripheral restriction, are central to its utility. This guide has provided a detailed overview of these properties, along with practical experimental protocols and visualizations to aid researchers and drug development professionals in their work with this important compound. Further characterization of properties such as its precise melting point and pKa would be beneficial for a more complete physicochemical profile.

References

An In-depth Technical Guide to the Receptor Binding Affinity and Selectivity of Naloxone Methiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxone methiodide is the quaternary ammonium derivative of the well-known opioid antagonist, naloxone. Its defining characteristic is a permanently charged nitrogen atom, which significantly restricts its ability to cross the blood-brain barrier. This property makes this compound an invaluable pharmacological tool for distinguishing between central and peripheral opioid receptor-mediated effects. This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting experiments involving this peripherally acting opioid antagonist.

Receptor Binding Affinity and Selectivity

This compound functions as a non-selective, competitive antagonist at opioid receptors. However, the addition of a methyl group to the nitrogen atom, resulting in a quaternary amine, significantly reduces its binding affinity compared to its parent compound, naloxone. This reduction in affinity is not uniform across the different opioid receptor subtypes, leading to a distinct selectivity profile.

Quantitative Binding Affinity Data

While specific Ki or IC50 values for this compound are not consistently reported across the literature, a key study directly compared its ability to displace selective radioligands from mu, delta, and kappa opioid receptors in mouse brain homogenates relative to naloxone. The results of this comparative analysis provide a clear indication of its receptor selectivity.

| Compound | Receptor Subtype | Naloxone:this compound Affinity Ratio | Estimated this compound Ki (nM)* | Reference |

| This compound | Mu (µ) | 15:1 | 22.5 - 58.5 | [1][2] |

| This compound | Delta (δ) | 330:1 | 4950 - 9900 | [1][2] |

| This compound | Kappa (κ) | 6:1 | 96 - 150 | [1] |

*Values are estimated based on reported Ki values for naloxone, which typically range from 1.5-3.9 nM for the mu receptor, 15-30 nM for the delta receptor, and 16-25 nM for the kappa receptor. These estimations should be considered approximate and may vary depending on experimental conditions.

The data clearly indicates that this compound has the highest affinity for the kappa-opioid receptor, followed by the mu-opioid receptor. Its affinity for the delta-opioid receptor is markedly lower. This profile demonstrates a significant receptor-type selective reduction in affinity due to quaternization.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the binding affinity of an unlabeled compound like this compound is typically achieved through a radioligand competition binding assay. This method measures the ability of the test compound to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor.

Materials

-

Receptor Source: Cell membranes prepared from tissues endogenously expressing opioid receptors (e.g., mouse brain homogenates) or from cell lines recombinantly expressing a specific human opioid receptor subtype (e.g., CHO or HEK293 cells).

-

Radioligands:

-

For Mu (µ) Receptor: [3H]DAMGO ([D-Ala2, N-MePhe4, Gly5-ol]-enkephalin)

-

For Delta (δ) Receptor: [3H]DPDPE ([D-Pen2, D-Pen5]-enkephalin)

-

For Kappa (κ) Receptor: [3H]U-69,593

-

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., distilled water or a suitable buffer).

-

Unlabeled Competitor for Non-Specific Binding: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist such as naloxone or naltrexone.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail and Liquid Scintillation Counter.

Methodology

-

Membrane Preparation: Homogenize the brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous ligands and other interfering substances. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

Assay Setup: The assay is typically performed in 96-well plates. For each experiment, set up the following in triplicate:

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

-

Non-Specific Binding: Receptor membranes + Radioligand + High concentration of unlabeled competitor (e.g., 10 µM naloxone).

-

Competition: Receptor membranes + Radioligand + Varying concentrations of this compound.

-

-

Incubation: Add the components to the wells, starting with the buffer, followed by the unlabeled compounds (naloxone for non-specific binding or this compound for competition), then the receptor membranes. Initiate the binding reaction by adding the radioligand. Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.

-

Washing: Rapidly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor, which should be determined in separate saturation binding experiments.

-

Visualizations

Competitive Binding Assay Workflow

Caption: Workflow of a radioligand competitive binding assay.

Opioid Receptor Signaling and Antagonism by this compound

Caption: Opioid receptor signaling and competitive antagonism.

Conclusion

This compound serves as a critical tool in opioid research due to its peripheral restriction. Its binding affinity is significantly lower than that of naloxone, with a notable preference for kappa and mu receptors over delta receptors. The experimental protocols outlined in this guide provide a framework for the characterization of its binding profile. The provided visualizations offer a clear representation of the experimental workflow and the mechanism of antagonism at the cellular level. This in-depth understanding of this compound's receptor binding characteristics is essential for the accurate design and interpretation of studies aimed at elucidating the roles of peripheral opioid receptors in various physiological and pathological processes.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Naloxone Methiodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxone methiodide, a quaternary ammonium derivative of naloxone, is a peripherally acting opioid receptor antagonist. Its distinct pharmacokinetic profile, characterized by limited ability to cross the blood-brain barrier, makes it an invaluable tool in distinguishing central from peripheral opioid effects in preclinical research. This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental applications.

Introduction

This compound is a non-selective, competitive opioid receptor antagonist. Due to its charged quaternary ammonium group, it has very low lipid solubility and is hydrophilic, which significantly restricts its passage across the blood-brain barrier.[1][2] This property allows for the selective blockade of peripheral opioid receptors without significantly affecting central opioid receptors, making it an essential pharmacological tool for investigating the peripheral actions of opioids and for developing peripherally restricted opioid antagonists for therapeutic use.[1][2]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive antagonism of opioid receptors in peripheral tissues.

Receptor Binding Affinity

This compound exhibits a lower binding affinity for opioid receptors compared to its parent compound, naloxone. This difference in affinity has been quantified in various preclinical models.

| Receptor Subtype | Species | Tissue | Naloxone vs. This compound Affinity Ratio | Reference |

| µ (mu) | Mouse | Brain Homogenates | 15:1 | [3] |

| δ (delta) | Mouse | Brain Homogenates | 330:1 | |

| κ (kappa) | Mouse | Brain Homogenates | 6:1 |

Mechanism of Action

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase through the activation of the inhibitory G-protein, Gαi. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and downstream signaling effects. This compound acts as a competitive antagonist at these receptors, preventing the binding of opioid agonists and thereby blocking the initiation of this signaling cascade in peripheral tissues.

References

- 1. researchgate.net [researchgate.net]

- 2. Peripheral opioid receptor antagonism alleviates fentanyl-induced cardiorespiratory depression and is devoid of aversive behavior [elifesciences.org]

- 3. Naloxone and its quaternary derivative, this compound, have differing affinities for mu, delta, and kappa opioid receptors in mouse brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Naloxone Methiodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxone methiodide, the quaternary ammonium salt of the potent opioid antagonist naloxone, is a valuable pharmacological tool for investigating the peripheral effects of opioids. Its charged nature significantly limits its ability to cross the blood-brain barrier, thereby isolating its activity to the peripheral nervous system. This technical guide provides a comprehensive overview of the synthesis of this compound, its structural formula, and key characterization data. Detailed experimental protocols, quantitative data, and visualizations are presented to aid researchers in the preparation and verification of this important compound.

Introduction

Naloxone is a well-established competitive antagonist at μ, δ, and κ-opioid receptors. Its primary clinical application is in the reversal of opioid overdose. To study the distinct roles of central versus peripheral opioid receptors, peripherally restricted antagonists are essential. The quaternization of the tertiary amine in naloxone with methyl iodide yields this compound, a positively charged molecule with reduced lipophilicity. This charge hinders its passage across the blood-brain barrier, making it an ideal agent for selectively blocking peripheral opioid receptors in preclinical research.

Structural Formula and Chemical Properties

The structural formula of this compound is presented below, illustrating the addition of a methyl group to the nitrogen atom of the morphinan ring, resulting in a quaternary ammonium iodide salt.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 93302-47-7 | |

| Molecular Formula | C₂₀H₂₄INO₄ | |

| Molecular Weight | 469.31 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (>10 mg/mL) | |

| SMILES | C=CCN1(C)CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.[I-] | |

| InChI | InChI=1S/C20H23NO4.HI/c1-3-9-21(2)10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12;/h3-5,15,18,22,24H,1,6-11H2,2H3;1H/t15-,18+,19+,20-;/m1./s1 |

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward quaternization reaction of naloxone with methyl iodide. This reaction, a classic example of an SN2 reaction, involves the nucleophilic attack of the tertiary amine of naloxone on the electrophilic methyl group of methyl iodide.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is a general procedure based on established methods for the quaternization of morphinan alkaloids. Researchers should optimize conditions as needed.

Materials:

-

Naloxone hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Methyl iodide (CH₃I)

-

Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Diethyl ether ((C₂H₅)₂O)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Free-basing of Naloxone:

-

Dissolve naloxone hydrochloride in a minimal amount of deionized water.

-

Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution is basic (pH ~8-9), leading to the precipitation of naloxone free base.

-

Extract the aqueous suspension with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield naloxone free base as a white solid.

-

-

Quaternization Reaction:

-

Dissolve the dried naloxone free base in anhydrous acetonitrile or DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Add a molar excess (typically 1.5 to 3 equivalents) of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Isolation and Purification of this compound:

-

Upon completion of the reaction, a precipitate of this compound may form. If so, cool the reaction mixture and collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the product.

-

Collect the solid by filtration and wash with cold diethyl ether.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to afford pure this compound.

-

-

Drying:

-

Dry the purified this compound under vacuum to remove any residual solvent.

-

Quantitative Data

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Reactant Ratio (Naloxone:Methyl Iodide) | 1 : 1.5-3 |

| Solvent | Acetonitrile or DMF |

| Reaction Temperature | Room Temperature to 50 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 85-95% |

Characterization Data

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Appearance of a new singlet corresponding to the N-methyl protons (around 3.0-3.5 ppm). Shifts in the signals of protons adjacent to the newly formed quaternary nitrogen. |

| ¹³C NMR | Appearance of a new signal for the N-methyl carbon (around 45-50 ppm). Shifts in the signals of carbons adjacent to the quaternary nitrogen. |

| Mass Spectrometry (ESI+) | Detection of the molecular ion corresponding to the naloxone-methyl cation [C₂₀H₂₄NO₄]⁺ at m/z 342.17. |

| Infrared (IR) Spectroscopy | Persistence of the characteristic peaks for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups from the naloxone backbone. |

Experimental and Logical Workflows

The overall process from starting material to the final, characterized product can be visualized as a logical workflow.

Caption: Experimental Workflow for this compound Synthesis.

Conclusion

This technical guide provides a detailed framework for the synthesis and structural confirmation of this compound. The provided experimental protocol, coupled with the expected characterization data, offers researchers a solid foundation for producing this valuable pharmacological tool. The ability to selectively antagonize peripheral opioid receptors with this compound is critical for advancing our understanding of the complex pharmacology of opioids and for the development of novel therapeutics with improved side-effect profiles.

A Technical Guide to the Solubility of Naloxone Methiodide in Water and DMSO

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of naloxone methiodide in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and professionals in the field of drug development and biomedical research who utilize this compound in their experimental workflows.

Executive Summary

This compound is a peripherally acting opioid receptor antagonist. Its limited ability to cross the blood-brain barrier makes it a valuable tool for investigating the peripheral effects of opioids.[1] Understanding its solubility characteristics in aqueous and organic solvents is critical for accurate dose preparation and the design of reliable in vitro and in vivo studies. This guide summarizes the available quantitative solubility data, outlines general experimental considerations for its dissolution, and provides a visual representation of the signaling pathway it antagonizes.

Quantitative Solubility Data

The solubility of this compound can vary depending on the source and the specific experimental conditions. The following tables consolidate the publicly available data from various suppliers.

Table 1: Solubility of this compound in Water

| Reported Solubility (mg/mL) | Source(s) | Notes |

| >10 | Sigma-Aldrich | - |

| ≥10 | AbMole BioScience | At 25°C.[2] |

| 25 | MedchemExpress | Requires sonication.[3] |

| 7.5 | Sigma-Aldrich | Aqueous solutions should be used promptly. |

| Insoluble | Sigma-Aldrich | Inconsistent report from the same supplier. |

| Soluble (with 0.1 N HCl) | Sigma-Aldrich | Suggests pH-dependent solubility. |

Table 2: Solubility of this compound in DMSO

| Reported Solubility (mg/mL) | Source(s) | Notes |

| ~12 | Sigma-Aldrich | |

| 250 | MedchemExpress | Requires sonication. Hygroscopic DMSO can impact solubility; use of newly opened DMSO is recommended. |

Experimental Protocols and Considerations

While detailed, step-by-step protocols for determining the solubility of this compound are not extensively published in peer-reviewed literature, general best practices for solubility assessment of chemical compounds are applicable.

General Experimental Workflow for Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method. The following diagram illustrates a generalized workflow for this process.

Caption: A generalized workflow for determining the solubility of a chemical compound.

Key Considerations for Dissolving this compound

-

Sonication: For both water and DMSO, the use of sonication is often recommended to aid in dissolution, particularly at higher concentrations.

-

pH: The solubility of this compound in aqueous solutions may be pH-dependent. One source indicates solubility is improved with the addition of 0.1 N HCl.

-

Solvent Quality: For DMSO, which is hygroscopic, it is crucial to use a fresh, anhydrous grade to achieve maximum solubility, as absorbed water can significantly affect the solubility of compounds.

-

Solution Stability: Aqueous solutions of this compound should be used promptly. For stock solutions in DMSO, storage at -20°C or -80°C is recommended to maintain stability.

Mechanism of Action: Opioid Receptor Antagonism

This compound functions as a non-selective, competitive antagonist at opioid receptors. These receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist (e.g., morphine), they initiate a signaling cascade that leads to analgesic and other effects. This compound blocks this activation.

The following diagram illustrates a simplified opioid receptor signaling pathway that is inhibited by this compound.

Caption: this compound competitively blocks opioid agonists at the receptor level.

Conclusion

This technical guide provides a consolidated overview of the solubility of this compound in water and DMSO. The variability in reported solubility values underscores the importance of empirical determination of solubility for specific experimental conditions. Researchers should consider factors such as pH, the use of sonication, and solvent quality to ensure accurate and reproducible results. The provided diagrams offer a visual aid for understanding the experimental workflow for solubility determination and the mechanism of action of this compound as an opioid receptor antagonist.

References

The Advent of Peripherally Restricted Opioid Antagonists: A Technical Guide to Their History, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid analgesics remain a cornerstone of pain management, but their utility is often limited by a constellation of debilitating side effects, most notably opioid-induced constipation (OIC). The systemic action of opioids on the mu (µ)-opioid receptors in the gastrointestinal (GI) tract leads to decreased motility, increased fluid absorption, and difficult and infrequent bowel movements.[1][2] For decades, the therapeutic challenge was to mitigate these peripheral side effects without compromising the centrally mediated analgesia. This technical guide provides an in-depth exploration of the history, discovery, and pharmacology of quaternary opioid antagonists, a class of drugs specifically designed to address this challenge.

The central innovation behind quaternary opioid antagonists lies in their chemical structure. By adding a quaternary ammonium group to the antagonist molecule, its polarity is significantly increased. This structural modification hinders the molecule's ability to cross the blood-brain barrier, effectively restricting its action to peripheral opioid receptors, primarily those in the gut.[3][4] This targeted approach allows for the reversal of opioid-induced peripheral side effects while preserving the analgesic efficacy of the opioid medication in the central nervous system (CNS).[1]

This guide will delve into the key milestones in the development of these agents, from the initial concept to the approval of pioneering drugs like methylnaltrexone, alvimopan, and naloxegol. We will examine their pharmacological profiles, present key quantitative data in a comparative format, and provide detailed experimental protocols for their characterization. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this important therapeutic class.

Historical Development and Key Discoveries

The journey towards peripherally restricted opioid antagonists began with the recognition that the constipating effects of opioids were mediated by the same receptors responsible for analgesia, but in different anatomical locations. The initial strategy to combat OIC involved the use of traditional laxatives, which often proved insufficient as they do not target the underlying pathophysiology.

A pivotal moment in the development of targeted therapies came in 1979 with the invention of methylnaltrexone by the late pharmacologist Leon Goldberg at the University of Chicago. Motivated by the suffering of a friend with morphine-induced constipation, Goldberg synthesized a quaternary derivative of the opioid antagonist naltrexone. The addition of a methyl group to the nitrogen atom created a permanently charged molecule with restricted access to the CNS. This pioneering work laid the foundation for a new class of drugs that could selectively block peripheral opioid receptors.

Following this breakthrough, research and development efforts led to the emergence of other peripherally acting µ-opioid receptor antagonists (PAMORAs), each with unique pharmacokinetic and pharmacodynamic properties.

-

Methylnaltrexone: The first of its class to receive FDA approval in 2008 for the treatment of OIC in patients with advanced illness. It is a quaternary amine of naltrexone and is administered via subcutaneous injection or orally.

-

Alvimopan: Approved for the management of postoperative ileus, alvimopan is a peripherally selective µ-opioid receptor antagonist with a high binding affinity. Unlike methylnaltrexone, its peripheral selectivity is attributed to its pharmacokinetic properties rather than a permanent charge.

-

Naloxegol: A PEGylated derivative of naloxone, naloxegol was developed to limit its ability to cross the blood-brain barrier. The polyethylene glycol (PEG) chain increases the molecule's size and hydrophilicity, promoting its peripheral action. It was approved in 2014 for the treatment of OIC in adults with chronic non-cancer pain.

-

Naldemedine: Another peripherally acting µ-opioid receptor antagonist, naldemedine, was developed for the treatment of OIC in adults with chronic non-cancer pain.

Quantitative Pharmacological Data

The binding affinity of quaternary opioid antagonists to the µ-opioid receptor is a critical determinant of their potency and efficacy. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. The following table summarizes the reported Ki values for key quaternary opioid antagonists and related compounds at human opioid receptors.

| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Reference(s) |

| Alvimopan | 0.4 - 0.77 | 4.4 | 40 | |

| Alvimopan Metabolite (ADL 08-0011) | 0.8 | - | - | |

| Naloxegol | 7.42 | 203.0 | 8.65 | |

| Methylnaltrexone | ~28 | - | ~230 | |

| Naldemedine | Potent binding affinity | Potent binding affinity | Potent binding affinity | |

| Naloxone (parent compound) | 3.7 | - | - |

Note: Ki values can vary depending on the experimental conditions and assay used. The data presented here are for comparative purposes.

Mechanism of Action and Signaling Pathways

Quaternary opioid antagonists exert their effects by competitively inhibiting the binding of opioid agonists to µ-opioid receptors located on neurons of the enteric nervous system (ENS) in the GI tract. This antagonism reverses the inhibitory effects of opioids on gut motility and secretion.

Opioid agonists, upon binding to µ-opioid receptors on enteric neurons, lead to a cascade of intracellular events that ultimately reduce neuronal excitability and neurotransmitter release (e.g., acetylcholine). This results in decreased peristalsis and increased transit time of stool through the colon. By blocking these receptors, quaternary opioid antagonists prevent this signaling cascade, thereby restoring normal GI function.

Caption: Opioid agonist and antagonist signaling at the µ-opioid receptor in an enteric neuron.

Experimental Protocols

The characterization of quaternary opioid antagonists relies on a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the µ-opioid receptor (e.g., from CHO or HEK cells).

-

Radioligand (e.g., [³H]DAMGO or [³H]naloxone).

-

Unlabeled ligand for determining non-specific binding (e.g., naloxone).

-

Binding Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (pre-soaked in 0.33% polyethyleneimine).

-

96-well microtiter plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound (quaternary opioid antagonist).

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the opioid receptor and can distinguish between agonists, antagonists, and inverse agonists.

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

Guanosine diphosphate (GDP).

-

Unlabeled GTPγS (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, 0.2 mM EGTA, pH 7.4.

-

Agonist (e.g., DAMGO) and antagonist (test compound).

Procedure:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, the test compound (antagonist), and a known agonist.

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

-

Incubation: Incubate at 30°C for 45-60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: An antagonist will inhibit the agonist-stimulated [³⁵S]GTPγS binding in a concentration-dependent manner. The IC50 value can be determined to quantify the antagonist's potency.

Caption: Workflow for a [³⁵S]GTPγS binding assay to assess antagonist activity.

In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)

This assay assesses the effect of a compound on the transit of a charcoal meal through the GI tract of rodents, providing a measure of its in vivo efficacy.

Materials:

-

Mice or rats.

-

Opioid agonist (e.g., morphine).

-

Test compound (quaternary opioid antagonist).

-

Charcoal meal (e.g., 5-10% charcoal in 5-10% gum acacia or tragacanth).

Procedure:

-

Fasting: Fast the animals overnight with free access to water.

-

Drug Administration: Administer the opioid agonist (e.g., morphine) to induce constipation. After a set time, administer the test compound (quaternary opioid antagonist) or vehicle.

-

Charcoal Meal Administration: After another set time, administer the charcoal meal orally.

-

Euthanasia and Dissection: After a specific time (e.g., 20-30 minutes), euthanize the animals and dissect the small intestine from the pyloric sphincter to the cecum.

-

Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Data Analysis: Calculate the percent transit as (distance traveled by charcoal / total length of small intestine) x 100. An effective antagonist will reverse the opioid-induced decrease in charcoal transit.

Synthesis of Quaternary Opioid Antagonists

The synthesis of quaternary opioid antagonists typically involves the quaternization of the tertiary amine of a parent opioid antagonist, such as naltrexone or naloxone.

General Synthesis of Methylnaltrexone Bromide:

The synthesis of methylnaltrexone bromide often starts with naltrexone. A common method involves the protection of the phenolic hydroxyl group, followed by methylation of the tertiary amine with a methylating agent like methyl iodide or bromomethane, and subsequent deprotection.

-

Protection: The 3-hydroxyl group of naltrexone is protected, for example, as a silyl ether (e.g., with tert-butyldimethylsilyl chloride) or an isobutyryl ester.

-

Methylation (Quaternization): The protected naltrexone is then reacted with a methylating agent such as methyl iodide or bromomethane in a suitable solvent (e.g., a dipolar aprotic solvent) to form the quaternary ammonium salt. This reaction can be stereoselective, leading to the formation of R- and S-isomers at the nitrogen center.

-

Deprotection and Ion Exchange: The protecting group is removed, often under acidic conditions (e.g., with hydrobromic acid). If a different methylating agent was used (e.g., methyl iodide), an anion exchange resin may be used to obtain the desired bromide salt.

General Synthesis of Naloxegol:

Naloxegol is synthesized by the PEGylation of naloxone. This involves attaching a polyethylene glycol (PEG) chain to the naloxone molecule.

-

Protection: The hydroxyl groups of naloxone may be selectively protected.

-

PEGylation: The protected naloxone is reacted with a monomethoxy-terminated PEG derivative that has a suitable leaving group. This reaction forms an ether linkage between the naloxone molecule and the PEG chain.

-

Deprotection and Purification: The protecting groups are removed, and the final naloxegol product is purified. The synthesis often involves the formation of the oxalate salt for pharmaceutical use.

Conclusion